An In-Depth Technical Guide to 4-(3-Bromophenyl)pyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(3-Bromophenyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(3-Bromophenyl)pyridine. Intended for professionals in research, chemical synthesis, and drug development, this document delves into the core characteristics of this versatile heterocyclic building block. Key areas covered include its molecular structure, reactivity—with a focus on its prevalent application in Suzuki-Miyaura cross-coupling reactions—and its role as a precursor in the synthesis of advanced materials and pharmaceutically relevant compounds. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practices. This guide aims to be an essential resource, consolidating critical data and procedural insights to facilitate the effective use of 4-(3-Bromophenyl)pyridine in pioneering research and development endeavors.
Introduction
4-(3-Bromophenyl)pyridine is a substituted aromatic heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a brominated phenyl group, offers a unique combination of reactivity and electronic properties. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse functionalities. The pyridine moiety, a common pharmacophore, imparts desirable physicochemical properties and biological activity to larger molecules. This guide will provide an in-depth analysis of the essential properties and applications of this important chemical intermediate.
Physicochemical Properties
The fundamental physical and chemical properties of 4-(3-Bromophenyl)pyridine are summarized below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 4373-72-2 | |
| Molecular Formula | C₁₁H₈BrN | |
| Molecular Weight | 234.10 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 43.0 to 47.0 °C | |
| Purity | Typically >98.0% (GC) | |
| Storage Temperature | Room Temperature |
Spectroscopic Characterization
While experimentally obtained spectra for 4-(3-Bromophenyl)pyridine are not widely published, the expected spectroscopic features can be predicted based on the analysis of its isomers and related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.
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Pyridine Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 8.5-7.0 ppm). The protons ortho to the nitrogen atom will be the most deshielded.
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Phenyl Protons: The protons on the bromophenyl ring will also resonate in the aromatic region (typically δ 7.8-7.2 ppm). The proton between the bromine and the pyridine--substituted carbon, and the other protons on the phenyl ring will show characteristic splitting patterns based on their coupling with neighboring protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule.
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Pyridine Carbons: The carbons of the pyridine ring will resonate in the range of δ 150-120 ppm. The carbon atom attached to the nitrogen will be significantly deshielded.
-
Phenyl Carbons: The carbons of the bromophenyl ring will also appear in the aromatic region. The carbon atom bonded to the bromine will be shielded compared to the other phenyl carbons, while the carbon attached to the pyridine ring will be deshielded. Quaternary carbon signals are expected to be weaker in intensity.[1][2][3]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
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Aromatic C-H stretching: Bands are expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple sharp bands will be observed in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and benzene rings.[4]
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C-Br stretching: A band in the lower frequency region (typically around 600-500 cm⁻¹) may be observed for the carbon-bromine bond.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is 232.98401 Da.[5] Fragmentation patterns would likely involve the loss of bromine and cleavage of the bond between the two aromatic rings.
Chemical Properties and Reactivity
The chemical reactivity of 4-(3-Bromophenyl)pyridine is dominated by the presence of the bromine atom on the phenyl ring and the nitrogen atom in the pyridine ring.
Suzuki-Miyaura Cross-Coupling
The most significant reaction involving 4-(3-Bromophenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The carbon-bromine bond serves as an excellent electrophilic partner for coupling with a wide range of organoboron reagents. This reaction is a cornerstone for constructing biaryl structures, which are prevalent in many biologically active molecules and functional materials.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions
Beyond Suzuki coupling, the C-Br bond in 4-(3-Bromophenyl)pyridine can participate in other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.
Reactions of the Pyridine Ring
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form pyridinium salts or alkylated to form quaternary pyridinium compounds. These modifications can be used to alter the solubility and electronic properties of the molecule.
Synthesis of 4-(3-Bromophenyl)pyridine
The most common and efficient method for the synthesis of 4-(3-Bromophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction between 4-pyridylboronic acid (or its ester) and 1,3-dibromobenzene, or alternatively, between 3-bromophenylboronic acid and 4-bromopyridine. The former is often preferred due to the differing reactivity of the two bromine atoms on 1,3-dibromobenzene, allowing for a more controlled reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of 4-(3-Bromophenyl)pyridine
Objective: To synthesize 4-(3-Bromophenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Pyridylboronic acid
-
1,3-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-pyridylboronic acid (1.0 equivalent), 1,3-dibromobenzene (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
4-(3-Bromophenyl)pyridine is a valuable building block in several areas of research and development due to its versatile reactivity and the useful properties it imparts to target molecules.
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] 4-(3-Bromophenyl)pyridine serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. The ability to functionalize the molecule at the bromine position allows for the exploration of a wide chemical space in the search for new drug candidates. For instance, derivatives of phenylpyridines are investigated for their activities as enzyme inhibitors, receptor antagonists, and in other biological pathways.
Diagram of the Role of 4-(3-Bromophenyl)pyridine in Drug Discovery
Caption: A generalized workflow illustrating the utility of 4-(3-Bromophenyl)pyridine in a drug discovery program.
Materials Science and Organic Electronics
In the field of materials science, 4-(3-Bromophenyl)pyridine is utilized in the synthesis of organic semiconductors.[8][9] The extended π-conjugated systems that can be constructed from this building block are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of the pyridine moiety can influence the electron-transporting properties of the material, and the bromo-substituent allows for the systematic modification of the molecular architecture to fine-tune its optoelectronic properties.
Safety and Handling
4-(3-Bromophenyl)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists, get medical advice/attention.
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
4-(3-Bromophenyl)pyridine is a synthetically versatile and valuable building block with significant applications in both medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity in cross-coupling reactions, make it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide has provided a comprehensive overview of its key characteristics, a reliable synthetic protocol, and insights into its applications. As research in drug discovery and organic electronics continues to advance, the importance of intermediates like 4-(3-Bromophenyl)pyridine is poised to grow, facilitating the development of novel therapeutics and advanced materials.
References
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
3-(4-BROMOPHENYL)PYRIDINE - CAS - ChemBK. (2024, April 9). Retrieved from [Link]
-
1 H NMR spectra of (a) CB[5], (b) TP-3PY CB[5] and (c) TP-3PY ([TP-3PY] = 3 × 10 - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved from [Link]
-
4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem. (n.d.). Retrieved from [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. (2023, December 12). Retrieved from [Link]
-
4-(3-bromophenyl)pyridine (C11H8BrN) - PubChemLite. (n.d.). Retrieved from [Link]
- CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof - Google Patents. (n.d.).
-
-
13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
-
Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. - ResearchGate. (n.d.). Retrieved from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved from [Link]
-
3-(4-Bromophenyl)pyridine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved from [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2016_nature_SI.pdf]([Link] Macmillan/files/publications/2016_nature_SI.pdf)
-
Research and Progress on Organic Semiconductor Power Devices - MDPI. (n.d.). Retrieved from [Link]
-
Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships - PMC - PubMed Central. (2021, July 23). Retrieved from [Link]
-
3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem. (n.d.). Retrieved from [Link]
-
Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
-
Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bhu.ac.in [bhu.ac.in]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Editorial: Organic Semiconductors: Investigating the Processing-Structure-Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
